Perfluorotributylamine

Catalog No.
S593130
CAS No.
311-89-7
M.F
C12F27N
M. Wt
671.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorotributylamine

CAS Number

311-89-7

Product Name

Perfluorotributylamine

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine

Molecular Formula

C12F27N

Molecular Weight

671.09 g/mol

InChI

InChI=1S/C12F27N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33

InChI Key

RVZRBWKZFJCCIB-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Solubility

Insoluble methanol, isopropyl alcohol
Solubility, g/100 ml @ 20 °C: in acetone 0.9; benzene: 0.3; carbon tetrachloride: 2.4; chloroform: 1.2; cyclohexane: 1.8; ethyl ether: 4.9; ethyl acetate: 2.2; heptane: 6.4; petroleum ether: 33.2; toluene: 0.4
Insoluble in wate

Synonyms

Tri (n-butyl perfluoro); Tri(perfluorobutyl)amine; Tris(nonafluorobutyl)amine; Tris(perfluorobutyl)amine; EFL 174S; Eftop EF-L 174; FC 43; FC 47; Fluorinert 43; Fluorinert FC 43; Fluorocarbon FC 43; Fluosol FC 43; Heptacosafluorotributylamine;Medif

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Internal Standard in Mass Spectrometry (MS):

Heptacosafluorotributylamine (PFTBA) is widely used as an internal standard in mass spectrometry (MS) []. MS is a powerful analytical technique that identifies and quantifies molecules based on their mass-to-charge ratio (m/z). An internal standard is a known compound added to a sample before analysis. Its known m/z value serves as a reference point for calibrating the instrument and ensuring the accuracy and reproducibility of the measurements []. PFTBA is a particularly suitable internal standard for MS due to several reasons:

  • High volatility: PFTBA readily vaporizes at low temperatures, making it compatible with various MS ionization techniques [].
  • Thermal stability: PFTBA is highly stable at high temperatures, preventing its decomposition during analysis [].
  • Unique mass spectrum: PFTBA exhibits a distinct and simple mass spectrum with easily identifiable peaks, allowing for accurate mass calibration and peak identification [].

These properties make PFTBA a reliable and versatile internal standard for various MS applications, including:

  • Quantitative analysis: PFTBA allows for the accurate determination of the concentration of unknown analytes in a sample by comparing their peak intensities to the PFTBA peak [].
  • Qualitative analysis: PFTBA helps identify unknown compounds by comparing their m/z values to its known spectrum [].

Reference Compound in Other Analytical Techniques:

Beyond its use in MS, PFTBA's unique properties also make it valuable as a reference compound in other analytical techniques, such as:

  • Nuclear magnetic resonance (NMR): PFTBA can be used as a chemical shift reference in NMR spectroscopy due to its well-defined and stable chemical shifts [].
  • Infrared spectroscopy (IR): PFTBA's characteristic IR spectrum can be used as a reference for identifying functional groups in unknown compounds [].

Perfluorotributylamine, commonly referred to as PFTBA or FC43, is an organofluorine compound characterized by the chemical formula N(CF₂CF₂CF₂CF₃)₃. This compound is a colorless liquid that belongs to the perfluoroalkyl amine class of compounds. It consists of three butyl groups attached to a nitrogen atom, where all hydrogen atoms have been replaced by fluorine atoms. The high degree of fluorination imparts unique properties to the compound, including reduced basicity and increased stability compared to its non-fluorinated counterparts .

PFTBA does not have a known biological mechanism of action. Its primary function is as an inert reference compound in MS analysis.

  • Inhalation: Avoid inhalation of vapors. Use in a well-ventilated area (2: ).
  • Skin/Eye Contact: Wear gloves and safety glasses to avoid skin and eye contact ([2](

The primary reaction for synthesizing perfluorotributylamine involves the electrofluorination of tributylamine using hydrogen fluoride as both a solvent and a source of fluorine. The reaction can be represented as follows:

N(CH2CH2CH2CH3)3+27HFN(CF2CF2CF2CF3)3+27H2N(CH_2CH_2CH_2CH_3)_3+27HF\rightarrow N(CF_2CF_2CF_2CF_3)_3+27H_2

During this process, tributylamine is transformed into perfluorotributylamine through the substitution of hydrogen atoms with fluorine, resulting in a highly fluorinated amine .

The synthesis of perfluorotributylamine primarily employs the following method:

  • Electrofluorination: This method involves electrolyzing tributylamine in anhydrous hydrogen fluoride. The process generates fluorine free radicals at the cathode, which react with tributylamine to form perfluorotributylamine. The crude product is then extracted and purified through several distillation steps .

PerfluorotributylamineN(CF₂CF₂CF₂CF₃)₃High thermal stability; potent greenhouse gasArtificial blood substitute; electronic coolantPerfluorohexaneC₆F₁₄Low viscosity; excellent solvent propertiesRefrigerants; specialty solventsPerfluorooctaneC₈F₁₈High boiling point; low surface tensionSpecialty lubricants; firefighting foamsSulfur HexafluorideSF₆Extremely stable; high global warming potentialInsulating gas in electrical equipment

Perfluorotributylamine stands out due to its combination of low toxicity and unique properties that allow it to function effectively as both a blood substitute and an electronic coolant, while also being one of the most potent greenhouse gases identified .

Research indicates that perfluorotributylamine can engage in ion/molecule reactions with various organic compounds. For instance, studies have shown interactions between PFTBA cations and polycyclic aromatic hydrocarbons, suggesting potential applications in analytical chemistry and environmental monitoring . Its unique ionization pattern also allows for specific mass fragmentations that enhance analytical precision in mass spectrometry .

Physical Description

Liquid

Color/Form

Liquid

XLogP3

9.9

Boiling Point

178.0 °C
178 °C

Density

1.884 @ 25 °C

Melting Point

-50.0 °C
-50 °C

UNII

3702Y1HQ6O

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 51 of 54 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPTL THER/ Perfluorotributylamine/Pluronic F68 Stem-Emulsion (FC43se), which is a blood substitute, has beneficial effects on endotoxin-induced disseminated imtramuscular coagulation ... /in the rat model/ as an anticoagulant and anti-inflammatory cytokine induced agent.
/EXPTL THER/ A perfluorocarbon emulsion, Fluosol-43, was used as a blood substitute for oxygen transport during isolation-perfusion of the dog liver at 37 and 43 degrees C. Preservation of hepatic functional integrity was assessed through analysis of perfusate constituents and animal survival after perfusion. Flow to the liver during perfusion was greater than 1 ml/min/g with one-third of total flow provided through the hepatic artery and two-thirds through the portal vein. Perfusion duration was 3 h. The pO2 gradient across the liver indicated that oxygen was consumed during perfusion at both temperatures. The expected rise in pCO2 and decrease in pH of the outflow perfusate is consistent with active aerobic metabolism. Perfusate chemistries lactate, pyruvate, glucose, urea, total alpha-amino acids, ketone bodies and SGPT demonstrated that hepatic functional integrity was maintained during perfusion. Significant differences (p less than 0.05) between temperatures occurred in the perfusate levels of lactate, pyruvate, L/P ratios, glucose and total alpha-amino acids. Animal survival after a 3-hour perfusion was 3/4 at 37 degrees C, and 2/5 at 43 degrees C. After perfusion, SGPT levels were significantly higher in dogs subjected to perfusion at 43 degrees C. The success of these experiments demonstrates that perfusion of the liver with Fluosol-43 was not in itself hepatotoxic, and that Fluosol-43 may allow perfusion of the liver at 43 degrees C with only mild toxicity. /oxypherol (FC-43)/
Perfluorochemicals have been shown to have a high affinity for oxygen and therefore, have potential use in circumstances in which conventional blood transfusions are not possible.
This study was undertaken to identify the combined effect of perfluorochemicals (Fluosol-43, 20 ml/kg) and chemotherapeutic agent (BCNU, LD10 dose; 13.3 mg/kg) in a rat brain-tumor model made by the intracerebral implantation of C6 rat glioma cells (1 X 10(5) cells/10 microliters). At 10 days after implantation, control animals had a macrotumor weighing about 100 mg with large part of central necrosis. The tumor-bearing rats for 10 days after implantation were randomly divided into 4 groups; a control group, a Fluosol-43 treatment group, a BCNU treatment group, and a Fluosol-43 plus BCNU treatment group. Control animals had mean survival time of 19.94 +/- 2.41 (S.D.) days, and mean survival time of Fluosol-43 treatment group was 19.47 +/- 1.36 days. BCNU treatment alone prolonged the mean survival time to 28.36 +/- 7.94 days (p less than 0.001). Fluosol-43 plus BCNU treatment group showed 36.00 +/- 10.15 days, which was significantly greater than that of BCNU treatment alone group (p less than 0.005). The long survivals lived over 50 days after implantation were 7 out of 27 rats in Fluosol-43 plus BCNU treatment group, in contrast to one out of 25 rats in BCNU treatment alone group. Perfluorochemicals (Fluosol-43) may have the synergistic effect on BCNU chemotherapy for brain tumors. /fluosol-43/
.../Perfluorotributylamine liquid/ is valuable in treatment of complicated retinal detachment. It facilitates vitreoretinal surgery, obviates the potential complications.
/EXPTL THER/ The effects of coronary arterial perfusion with a perfluorochemical substance (perfluorotributylamine) on the segmental myocardium of the beating heart were studied in 12 open chest anesthetized dogs. Following 10 min of left anterior descending coronary artery occlusion, perfusion of the coronary artery with the perfluorochemical returned myocardial function and metabolism toward control states, although myocardial diastolic properties as well as coronary venous PCO2 and lactate were not restored completely within 7 min after reperfusion. Perfluorochemicals may be of clinical importance in protecting the ischemic myocardium because of their oxygen carrying capacity together with favorable physiochemical properties for protection of the microcirculation.
/EXPTL THER/ Liquid perfluorocarbons are biologically inert compounds capable of dissolving up to 40 percent oxygen by volume. This remarkable and reversible oxygen solubility has encouraged investigations into therapeutic application in situations where tissue oxygen delivery is impaired. One such setting is intestinal ischemia. Identically prepared devascularized segments of rat intestine were treated with either intraluminal oxygenated perfluorocarbon (perfluorotributylamine) or physiologic saline solution. After timed sacrifice, blinded quantitative histologic evaluation for ischemic injury was performed. The perfluorotributylamine treatment groups had histologic scores indicative of less severe injury between 1 and 4 hours. These scores achieved statistical significance (p less than 0.05).

Vapor Pressure

0.55 mmHg
5.52X10-1 mm Hg @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

311-89-7

Wikipedia

Perfluorotributylamine

Drug Warnings

Since... /perfluoro chemical blood substitutes (PFC's) including oxypherol (perfluorotributylamine)/ have a profound influence on several important neutrophil functions, patients receiving PFC should be monitored closely for possible infectious complications.
Fluorocarbon emulsions that have recently been given to humans may produce a chronic stimulation of the reticuloendothelial system leading to alterations in production of immunoglobulins.
Treatment with perfluorochemicals induces morphologic alterations in monocytes and neutrophils and the phagocytic integrity of these cells is compromised.

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Methods of Manufacturing

Electrochemical fluorination via the Simons process is the preferred route to fluorinated tertiary alkylamines. The hydrogen atoms are completely replaced by the fluorine atoms. /Fluorinatd Tertiary Amines/

General Manufacturing Information

Computer and electronic product manufacturing
1-Butanamine, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-: ACTIVE

Dates

Modify: 2023-08-15

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